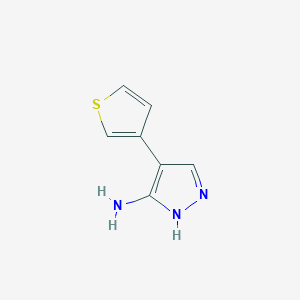

4-(thiophen-3-yl)-1H-pyrazol-5-amine

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

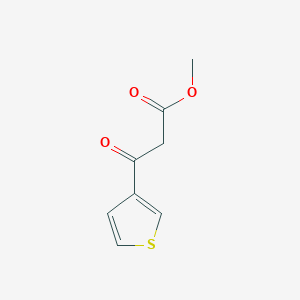

Thiophene derivatives can be synthesized by heterocyclization of various substrates . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications

X-ray Diffraction and DFT Studies

The compound's derivatives have been analyzed using X-ray diffraction and DFT calculations. These studies highlight the significance of intramolecular hydrogen bonds in their reactivity and propose alternative synthesis methods involving microwave irradiation (Szlachcic et al., 2020).

Synthesis of Antimicrobial and Antidepressant Agents

4-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives have been synthesized as potential antimicrobial and antidepressant agents. These compounds show promise in in vitro anti-infective activities and have been evaluated for their cytotoxic activities (Bansal et al., 2020); (Mathew et al., 2014).

Antimicrobial Activity of Chitosan Schiff Bases

Research has been conducted on synthesizing chitosan Schiff bases using 4-(thiophen-3-yl)-1H-pyrazol-5-amine derivatives. These compounds have been screened for antimicrobial activity against various bacteria and fungi, indicating their potential use in medical applications (Hamed et al., 2020).

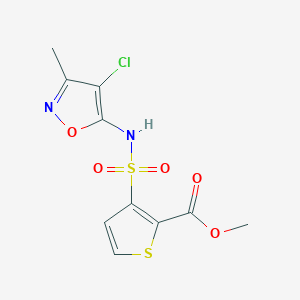

Synthesis and Nonlinear Optical Properties

The compound's derivatives have been synthesized using various catalytic approaches. These derivatives have been analyzed for their structural features, nonlinear optical properties, and chemical reactivity descriptors (Kanwal et al., 2022).

Modification of Hydrogels for Medical Applications

4-(thiophen-3-yl)-1H-pyrazol-5-amine has been used in modifying polyvinyl alcohol/acrylic acid hydrogels through condensation reactions. The resulting amine-treated polymers exhibit enhanced thermal stability and biological activities, making them suitable for medical applications (Aly & El-Mohdy, 2015).

Anti-inflammatory and Antioxidant Applications

Derivatives of 4-(thiophen-3-yl)-1H-pyrazol-5-amine have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. These compounds show promising results in both in vitro and in vivo tests (Shehab et al., 2018).

Synthesis of Anti-Tumor Agents

Some derivatives of 4-(thiophen-3-yl)-1H-pyrazol-5-amine have been synthesized and evaluated as potent anti-tumor agents against specific cell lines, demonstrating significant cytotoxic activities (Gomha et al., 2016).

Antimicrobial Activities of Triazolo-Thiadiazoles

Novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties have been synthesized and showed promising antimicrobial activities against various bacterial strains (Idrees et al., 2019).

Safety And Hazards

Based on the safety data sheet for a related compound, 4-(thiophen-3-yl)aniline, it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiophene and its derivatives showed extensive significance in the pharmaceutical field because of its varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that future research could focus on developing new thiophene-based compounds with improved properties.

properties

IUPAC Name |

4-thiophen-3-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-6(3-9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNFJQYDRLAREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(thiophen-3-yl)-1H-pyrazol-5-amine | |

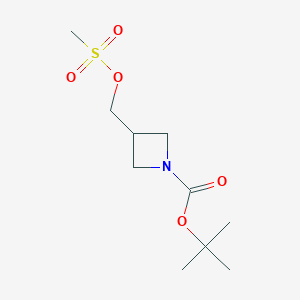

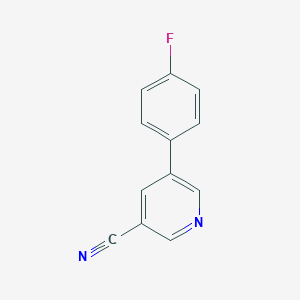

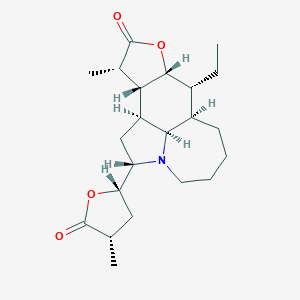

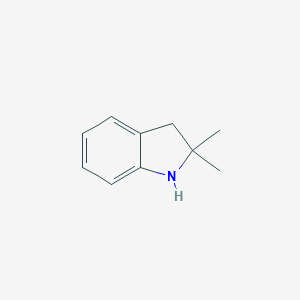

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

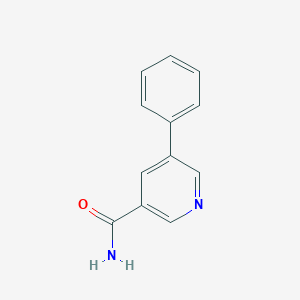

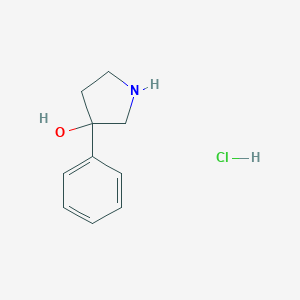

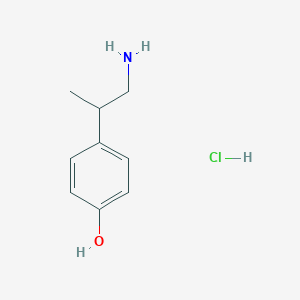

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-2-[(3R)-oxolan-3-yl]acetic acid](/img/structure/B189797.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B189813.png)